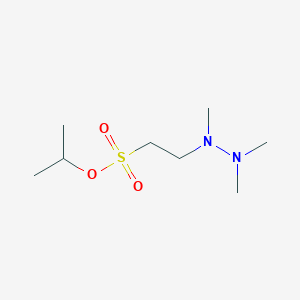
Propan-2-yl 2-(trimethylhydrazinyl)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(trimethylhydrazinyl)ethane-1-sulfonate is a chemical compound with a unique structure that combines an isopropyl group, a trimethylhydrazinyl group, and an ethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(trimethylhydrazinyl)ethane-1-sulfonate typically involves the reaction of isopropyl ethanesulfonate with trimethylhydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a specific temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(trimethylhydrazinyl)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Propan-2-yl 2-(trimethylhydrazinyl)ethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(trimethylhydrazinyl)ethane-1-sulfonate involves its interaction with molecular targets and pathways within biological systems. The trimethylhydrazinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The ethanesulfonate group may enhance the compound’s solubility and stability, facilitating its transport and distribution within the system.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl ethanesulfonate
- Trimethylhydrazine
- Ethanesulfonic acid derivatives
Uniqueness
Propan-2-yl 2-(trimethylhydrazinyl)ethane-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62716-43-2 |
|---|---|
Molecular Formula |
C8H20N2O3S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
propan-2-yl 2-[dimethylamino(methyl)amino]ethanesulfonate |
InChI |
InChI=1S/C8H20N2O3S/c1-8(2)13-14(11,12)7-6-10(5)9(3)4/h8H,6-7H2,1-5H3 |
InChI Key |
IIMZCGQMQRMKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)CCN(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















